molecular formula C28H23N5O2S2 B2734701 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-17-8

3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2734701
CAS No.: 690644-17-8
M. Wt: 525.65
InChI Key: SZHHFMLQNPYJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic compound. It features a quinoline core fused with a thieno ring, and is further substituted with various functional groups including an amino group, a phenyl group, and a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thieno Ring Formation: The thieno ring can be introduced via a cyclization reaction involving a suitable diene and sulfur source.

    Functional Group Introduction: The amino, phenyl, and thiadiazole groups are introduced through nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.

    Biological Studies: Investigating its interaction with biological targets such as enzymes and receptors.

    Material Science: Exploring its properties as a component in organic electronic materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide apart is its unique combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O2S2/c1-28(2)13-17-20(18(34)14-28)19(15-9-5-3-6-10-15)21-22(29)23(36-26(21)30-17)24(35)31-27-32-25(37-33-27)16-11-7-4-8-12-16/h3-12H,13-14,29H2,1-2H3,(H,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHHFMLQNPYJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.